Product packaging for DMABA-d6 NHS ester(Cat. No.:CAS No. 1175002-04-6)

DMABA-d6 NHS ester

Cat. No.: B586883
CAS No.: 1175002-04-6
M. Wt: 268.30 g/mol
InChI Key: FNGFZOAQGYOQTG-WFGJKAKNSA-N
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Description

Evolution of N-Hydroxysuccinimide Esters in Biomolecular Derivatization

The journey of N-Hydroxysuccinimide (NHS) esters began in the field of peptide synthesis. Their development can be traced back to the mid-20th century, with the pioneering work of Anderson and his colleagues in 1963 marking the formal introduction of NHS-esters. papyrusbio.comamerigoscientific.com This class of reagents was engineered to react efficiently with primary amines (–NH2), which are abundant in biomolecules, existing at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. papyrusbio.comnih.govthermofisher.com

The reaction between an NHS ester and a primary amine is a pH-dependent nucleophilic acyl substitution. papyrusbio.com It results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide, a water-soluble byproduct that is easily removed from the reaction mixture. amerigoscientific.com This straightforward and robust chemistry, combined with the stability of the resulting amide linkage, has made NHS esters one of the most popular choices for bioconjugation. papyrusbio.comglenresearch.com

Over the decades, the application of NHS esters has expanded far beyond peptide synthesis. They are now fundamental tools for:

Labeling proteins and antibodies: Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules for detection and analysis. amerigoscientific.comnih.gov

Surface functionalization: Immobilizing proteins and other biomolecules onto surfaces for applications like microarrays and biosensors. amerigoscientific.com

Cross-linking: Studying protein structure and interactions by covalently linking interacting molecules. acs.orggbiosciences.com

Polymer science and materials science: Creating functionalized materials with specific biological properties. amerigoscientific.com

The versatility and reliability of NHS esters have cemented their status as indispensable reagents in the toolbox of chemists and biologists. amerigoscientific.com

Theoretical Framework of Stable Isotope Labeling for Quantitative Analysis

Quantitative analysis in biology, particularly in fields like proteomics and lipidomics, aims to measure the abundance of specific molecules across different samples. Stable isotope labeling is a powerful strategy that enables precise relative and absolute quantification using mass spectrometry (MS). metwarebio.comsilantes.com The core principle involves introducing a "heavy" isotopic label into one sample and a corresponding "light" (natural abundance) version in a control sample. silantes.com When the samples are mixed and analyzed by MS, the chemically identical light and heavy molecules can be distinguished by their mass difference, allowing for the accurate determination of their relative abundance. metwarebio.com

Several key techniques utilize this framework:

Metabolic Labeling: In this in vivo approach, cells are cultured in media containing amino acids enriched with stable isotopes (e.g., ¹³C, ¹⁵N). omicstutorials.comcreative-proteomics.com As cells grow and synthesize new proteins, these heavy amino acids are incorporated. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent example of this method. creative-proteomics.comsilantes.comchempep.com SILAC offers high accuracy as samples are mixed at an early stage, minimizing experimental variability. chempep.comnih.govacs.org However, its use is primarily limited to actively dividing cells in culture. chempep.comacs.org

Chemical Labeling: This in vitro method involves chemically attaching isotope-coded tags to proteins or peptides after they have been extracted from the cell or tissue. metwarebio.comacs.org Reagents like Isobaric Tags for Relative and Absolute Quantification (iTRAQ) and Tandem Mass Tags (TMT) are widely used. silantes.comchempep.com These reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for multiplexed quantification of several samples simultaneously. silantes.commtoz-biolabs.com Chemical labeling is applicable to a wider range of sample types, including clinical tissues. chempep.com

The use of deuterated (²H) reagents, such as DMABA-d6 NHS ester, is a form of chemical labeling that leverages the mass difference between hydrogen and its heavier isotope, deuterium (B1214612), for quantitative analysis. scientificlabs.co.uk

TechniqueLabeling StrategyTypical ApplicationKey AdvantageKey Limitation
SILACMetabolic (in vivo)Cultured cellsHigh accuracy, early sample mixing reduces variability. chempep.comnih.govLimited to samples that can be metabolically labeled; costly. chempep.comacs.org
iTRAQ / TMTChemical (in vitro)Any protein/peptide sampleHigh multiplexing capability (up to 16 samples). silantes.commtoz-biolabs.comPotential for ratio distortion; higher cost of reagents. mtoz-biolabs.com
Chemical (e.g., Deuteration)Chemical (in vitro)Targeted molecules (e.g., lipids)Cost-effective; specific targeting of functional groups.Requires specific reactive groups on the analyte.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4 B586883 DMABA-d6 NHS ester CAS No. 1175002-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206770
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175002-04-6
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated N Hydroxysuccinimide Esters

Precursor Synthesis Pathways for the DMABA Moiety

The synthesis of the DMABA-d6 precursor, 4-[di(methyl-d6)amino]benzoic acid, is a critical first step. vulcanchem.com A common approach involves the methylation of 4-aminobenzoic acid using a deuterated methylating agent. vulcanchem.com This method allows for the specific introduction of deuterium (B1214612) atoms onto the methyl groups of the dimethylamino moiety. vulcanchem.com

Alternative pathways could involve the construction of the benzoic acid framework with pre-deuterated components. vulcanchem.com However, the direct methylation of 4-aminobenzoic acid with a deuterated reagent is a more common and straightforward approach. vulcanchem.com The choice of the deuterated methylating agent and reaction conditions is crucial for achieving high isotopic purity. vulcanchem.com

Chemical Deuteration Strategies for Introducing the d6 Label

The introduction of the six deuterium atoms (d6) specifically onto the two methyl groups of the dimethylamino moiety is the key isotopic labeling step. This is typically achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), to react with 4-aminobenzoic acid. vulcanchem.com

The reaction is generally carried out in the presence of a suitable base to facilitate the methylation process. vulcanchem.com The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, can influence the efficiency of the deuteration process. google.com While deuterium substitution on methyl groups may have a minimal effect on metabolic stability in some biological systems, it provides a distinct mass shift for mass spectrometric analysis. google.comgoogle.com

Formation of the N-Hydroxysuccinimide Ester Linkage

The formation of the N-hydroxysuccinimide (NHS) ester is a widely used method for activating carboxylic acids for subsequent reaction with primary amines. amerigoscientific.compapyrusbio.com The most common method for synthesizing NHS esters involves the coupling of the carboxylic acid, in this case, 4-[di(methyl-d6)amino]benzoic acid, with N-hydroxysuccinimide (NHS). researchgate.net

This coupling reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comnih.gov The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then attacked by NHS to form the desired ester and a urea (B33335) byproduct. amerigoscientific.com Alternative methods for NHS ester formation include the use of N,N'-disuccinimidyl carbonate (DSC) or the activation of the carboxylic acid with triphenylphosphine (B44618) and iodine. researchgate.netorganic-chemistry.org

The reaction between the NHS ester and a primary amine, such as the one found in PE lipids, results in the formation of a stable amide bond. papyrusbio.comigem.org This reaction is pH-dependent, with optimal reactivity of the amine occurring at a pH between 7.2 and 9. papyrusbio.com

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final DMABA-d6 NHS ester product. Key parameters to consider include the choice of solvent, reaction time, temperature, and the stoichiometry of the reactants.

For the NHS ester formation, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. papyrusbio.comigem.org The reaction is typically stirred at room temperature for several hours to ensure complete conversion. igem.org One study on the optimization of NHS ester coupling with aminoallyl-modified RNA found that a DMSO concentration of 45-55% (vol/vol) and a reaction time of 30 minutes significantly increased the labeling efficiency. researchgate.net While this was for a different substrate, it highlights the importance of solvent concentration and reaction time. researchgate.net

The following table summarizes typical reaction parameters that can be optimized for the synthesis of NHS esters:

ParameterConditionRationale
Solvent DMF, DMSOPolar aprotic solvents are suitable for dissolving the reactants. papyrusbio.comigem.org
Coupling Agent DCC, EDCCommonly used carbodiimides for activating the carboxylic acid. amerigoscientific.comnih.gov
Reactant Ratio 1.2 eq NHS, 1.3 eq DCCA slight excess of NHS and the coupling agent can drive the reaction to completion. igem.org
Temperature Room TemperatureMild conditions are often sufficient and can minimize side reactions. igem.org
Reaction Time 19 hoursSufficient time is needed to ensure the reaction goes to completion. igem.org

Post-Synthetic Purification and Analytical Methodologies for Reagent Validation

After the synthesis, the crude this compound must be purified to remove byproducts and unreacted starting materials. A common purification method for NHS esters is crystallization. igem.org The crude product can be filtered, and the filtrate concentrated under vacuum. igem.org Recrystallization from a suitable solvent, such as isopropanol, can then be performed to obtain a pure crystalline solid. igem.org

To validate the purity and identity of the final product, several analytical techniques are employed. High-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and quantify any remaining impurities. researchgate.netresearchgate.net Mass spectrometry (MS) is essential to confirm the molecular weight of the deuterated compound and to verify the isotopic enrichment. caymanchem.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. thescipub.com For deuterated compounds, ²H NMR can also be used to confirm the location of the deuterium labels. nih.gov

The following table outlines the key analytical methods for validating the this compound:

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities. researchgate.netresearchgate.net
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment. caymanchem.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium labeling. thescipub.comnih.gov

Fundamental Reaction Chemistry and Mechanistic Insights of Dmaba D6 Nhs Ester

Reaction Mechanism of Primary Amine Acylation with N-Hydroxysuccinimide Esters

The fundamental reaction of DMABA-d6 NHS ester involves the acylation of a primary amine. This process is a specific example of a broader class of reactions involving N-Hydroxysuccinimide (NHS) esters. The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This initial attack results in the formation of a transient, unstable tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the N-hydroxysuccinimide (NHS) moiety as a stable leaving group. glenresearch.com The final products are a highly stable amide bond between the DMABA-d6 acyl group and the primary amine, and the free NHS molecule. glenresearch.comthermofisher.com

Kinetic and Thermodynamic Parameters Governing Amide Bond Formation

The formation of an amide bond from the reaction of an NHS ester with a primary amine is a thermodynamically favorable process, resulting in a very stable covalent linkage. glenresearch.com However, the rate of this reaction is influenced by several kinetic and thermodynamic factors.

The reaction is characterized by a significant rate enhancement compared to the aminolysis of less reactive esters, such as phenyl esters, even when the leaving groups have comparable basicity. mst.edu This highlights the excellent leaving group ability of N-hydroxysuccinimide.

Table 1: Factors Influencing the Kinetics of NHS Ester Acylation

FactorEffect on Reaction RateRationale
pH Increases with pH up to an optimal range (typically 7.2-9.0), then decreases. papyrusbio.comthermofisher.comHigher pH increases the concentration of the nucleophilic unprotonated amine, but also accelerates competing hydrolysis of the NHS ester. atto-tec.comthermofisher.com
Amine Basicity Increases with increasing amine basicity. mst.eduMore basic amines lead to a higher concentration of the tetrahedral intermediate. mst.edu
Solvent Generally faster in polar aprotic solvents like DMSO and DMF compared to aqueous solutions. papyrusbio.comPolar aprotic solvents can desolvate the amine nucleophile, increasing its reactivity. They also suppress the competing hydrolysis reaction. papyrusbio.com
Temperature Increases with temperature.Provides the necessary activation energy for the reaction to proceed. However, higher temperatures can also promote side reactions and degradation of sensitive molecules.
Steric Hindrance Slower for bulkier NHS esters or amines. glenresearch.comSteric hindrance can impede the approach of the nucleophile to the electrophilic carbonyl carbon.

Strategies for Suppressing Competing Hydrolysis Pathways

The primary competing reaction in the acylation of amines with NHS esters in aqueous media is the hydrolysis of the ester. papyrusbio.com This non-productive pathway leads to the formation of the corresponding carboxylic acid and free NHS, rendering the reagent inactive for conjugation. thermofisher.com Several strategies can be employed to suppress this undesirable side reaction:

pH Control: Maintaining the reaction pH within the optimal range of 7.2 to 8.5 is crucial. thermofisher.com While a slightly alkaline pH is necessary to ensure a sufficient concentration of the unprotonated amine, excessively high pH values dramatically increase the rate of hydrolysis. atto-tec.comthermofisher.com For example, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9. thermofisher.comthermofisher.com

Use of Organic Co-solvents: As previously mentioned, incorporating polar aprotic solvents like DMSO or DMF can significantly reduce the rate of hydrolysis by lowering the concentration of water. papyrusbio.com

Reagent Concentration: Performing the reaction with a higher concentration of the amine-containing molecule can favor the aminolysis reaction over hydrolysis. glenresearch.com

Temperature Control: While higher temperatures increase the rate of the desired reaction, they also accelerate hydrolysis. Conducting the reaction at room temperature or even 4°C can help to minimize hydrolysis, especially for longer reaction times. thermofisher.com

Fresh Reagent Preparation: NHS esters are sensitive to moisture and should be stored under dry conditions. rsc.orgresearchgate.net It is advisable to prepare solutions of the NHS ester immediately before use to minimize pre-reaction hydrolysis. lumiprobe.com Allowing the reagent vial to equilibrate to room temperature before opening can prevent condensation of atmospheric moisture. thermofisher.comresearchgate.net

Investigating Site-Specificity and Reactivity Profiles with Various Nucleophiles

While primary amines are the principal targets for NHS esters, these reagents can exhibit reactivity towards other nucleophiles, particularly under certain conditions. glenresearch.comstackexchange.com This can lead to a lack of site-specificity, which is often undesirable. nih.gov

The primary amino groups targeted are the α-amino group at the N-terminus of a polypeptide and the ε-amino group in the side chain of lysine (B10760008) residues. papyrusbio.com Generally, NHS esters are considered selective for these groups. glenresearch.com

However, other nucleophilic amino acid residues have been shown to react with NHS esters, including:

Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine can be acylated by NHS esters, especially at higher pH or with a large excess of the reagent. stackexchange.comnomuraresearchgroup.comacs.org The resulting O-acyl esters are generally less stable than the corresponding amides and can be hydrolyzed. glenresearch.comacs.org

Sulfhydryl Groups: The sulfhydryl group of cysteine can also react to form a thioester, though this linkage is less stable than an amide and can be displaced by amines. glenresearch.comstackexchange.com

Guanidinium (B1211019) Group: The guanidinium group of arginine has also been reported to react with NHS esters. stackexchange.comnih.gov

Imidazole (B134444) Group: The imidazole side chain of histidine has shown minimal reactivity with NHS esters, but enhanced reactivity can be observed with more reactive ester reagents like HOAt-esters. nih.gov

The reactivity towards these alternative nucleophiles is highly dependent on factors such as pH and the local chemical environment within a protein, where neighboring amino acids can influence the reactivity of a particular functional group. stackexchange.com

Table 2: Reactivity of NHS Esters with Various Nucleophilic Groups in Proteins

Nucleophilic GroupAmino Acid(s)ProductStability of LinkageReactivity Notes
Primary Amine N-terminus, LysineAmideVery StablePrimary and most reactive target. glenresearch.compapyrusbio.com
Hydroxyl Serine, Threonine, TyrosineO-acyl esterLess stable than amide, susceptible to hydrolysis. glenresearch.comstackexchange.comnomuraresearchgroup.comReactivity increases at higher pH and with excess reagent. stackexchange.comacs.org
Sulfhydryl CysteineThioesterLess stable than amide, can be displaced by amines. glenresearch.comstackexchange.comReactivity can be significant depending on local environment. stackexchange.com
Guanidinium ArginineN-acyl guanidineReactivity has been observed. stackexchange.comnih.gov
Imidazole HistidineGenerally low reactivity with NHS esters. nih.gov

Recent methodologies have been developed to leverage the reactivity of NHS esters for site-specific labeling. For example, pre-treating an NHS ester with a thiol such as mercaptoethanesulfonate (MESNA) can convert it in situ to a more chemoselective thioester, which can then be used to specifically label proteins at an N-terminal cysteine residue. nih.govnih.gov This approach expands the utility of the vast library of commercially available NHS esters for more controlled protein modification. nih.gov

Applications in Quantitative Mass Spectrometry Based Research

Principles of Stable Isotope Labeling (SIL) for Comparative Quantification

Stable Isotope Labeling (SIL) is a cornerstone of modern quantitative mass spectrometry, allowing for the accurate comparison of protein or metabolite abundance between different samples. interchim.fr The core principle involves labeling one sample with a "light" isotopic reagent and another with a "heavy" version containing stable isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N. interchim.fr

When the samples are mixed and analyzed together, the chemically identical "light" and "heavy" labeled molecules co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. interchim.fr The relative abundance of the analyte in the different samples is then determined by comparing the signal intensities of the isotopic peak pairs. interchim.fr This method significantly reduces experimental bias that can arise from separate analyses. DMABA-d6 NHS ester, as the "heavy" reagent, is typically used in conjunction with its non-labeled "light" counterpart, DMABA NHS ester, for such comparative studies. caymanchem.combiomol.com

Development of Internal Standard Methodologies Using this compound

In quantitative analysis, internal standards are essential for correcting variations in sample preparation and mass spectrometer response. An ideal internal standard is chemically similar to the analyte of interest but mass-resolvable. This compound is perfectly suited for creating internal standards for amine-containing biomolecules, particularly in lipidomics. caymanchem.combertin-bioreagent.com

When analyzing a class of biomolecules like phosphatidylethanolamines (PEs), a "heavy" labeled lipid extract, derivatized with this compound, can be spiked into a "light" labeled sample (derivatized with DMABA NHS ester). caymanchem.comwashington.edu This creates a heavy-labeled version of each PE species present, which serves as a specific internal standard for its light-labeled counterpart. washington.edu This approach compensates for variations in ionization efficiency and fragmentation among different lipid species, leading to more accurate and reliable quantification. washington.edu

Implementation in Relative Quantification Workflows for Biomolecules

The combination of this compound (heavy) and DMABA NHS ester (light) is a powerful tool for relative quantification workflows. A common strategy, known as the split-and-pool methodology, involves dividing a control and a treated biological sample. biomol.combiorxiv.org For instance, the control sample's lipid extract is derivatized with the "light" DMABA NHS ester, while the treated sample's extract is derivatized with the "heavy" this compound. caymanchem.comwashington.edu

The two derivatized samples are then combined in a 1:1 ratio and analyzed by LC-MS/MS. interchim.fr The ratio of the peak intensities of the heavy-to-light ion pairs for each identified biomolecule provides a direct measure of its relative change in abundance between the treated and control states. caymanchem.com This differential labeling strategy has been successfully applied to quantify changes in the PE lipidome following events like oxidative stress. caymanchem.comwashington.edu

Advanced Derivatization Strategies for Complex Lipidomics Studies

The analysis of lipids, a field known as lipidomics, is often challenging due to the structural diversity and varying ionization efficiencies of different lipid classes. This compound is a key component of derivatization strategies designed to overcome these hurdles, particularly for amine-containing phospholipids.

Phosphatidylethanolamine (B1630911) (PE) lipids are a major component of cell membranes and are implicated in various physiological and pathological processes. biomol.combiorxiv.org However, their analysis by mass spectrometry can be problematic. Different PE subclasses, such as diacyl, ether, and plasmalogen PEs, exhibit dissimilar fragmentation patterns, making comprehensive analysis difficult. nih.gov

Derivatization with DMABA NHS ester and its deuterated isotopologues targets the primary amine of the PE headgroup. caymanchem.combiomol.com This chemical modification not only improves chromatographic properties but, more importantly, directs the fragmentation process during tandem mass spectrometry (MS/MS), leading to enhanced and more uniform detection of all PE subclasses. washington.edunih.gov

A significant advantage of DMABA derivatization is that it generates a common, predictable fragmentation pattern for all tagged PE lipids. Upon collision-induced dissociation (CID) in the mass spectrometer, the derivatized PEs produce a specific precursor ion corresponding to the DMABA tag. washington.edunih.gov This allows for the use of a precursor ion scan, a powerful MS/MS technique where the instrument selectively detects only the molecules that fragment to produce a specific ion.

By scanning for the characteristic precursor ion of the DMABA tag, researchers can universally and selectively detect all subclasses of derivatized PE lipids within a complex biological mixture, including those that are otherwise difficult to observe. biomol.comwashington.edubiorxiv.org The use of different isotopic versions of the DMABA reagent allows for multiplexed experiments where different samples can be labeled and analyzed simultaneously. washington.edu

Table 1: Precursor Ion Scans for DMABA-Labeled PE Lipids
DMABA ReagentIsotopic LabelPrecursor Ion (m/z)Application
DMABA NHS esterd0191.1Labeling of control/reference sample
DMABA-d4 NHS esterd4195.1Multiplexed relative quantification
This compoundd6197.1Internal standard/Relative quantification
DMABA-d10 NHS esterd10201.1Multiplexed relative quantification

This table summarizes the specific precursor ions generated from phosphatidylethanolamine (PE) lipids derivatized with different isotopic versions of the DMABA NHS ester reagent. Each isotopologue allows for distinct detection in a multiplexed mass spectrometry experiment. Data sourced from washington.edu.

Targeted Derivatization of Phosphatidylethanolamine Lipids for Enhanced Detection

Integration into Quantitative Proteomics Techniques (e.g., Deuterium Isobaric Amine Reactive Tagging, DiART, and Hybrid Labeling Approaches)

In quantitative proteomics, N-hydroxysuccinimide (NHS) esters are widely used to label peptides. biorxiv.orgglenresearch.com Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) utilize NHS ester chemistry to attach isobaric tags to the N-terminus and lysine (B10760008) side-chain amines of peptides. cuni.czbiorxiv.org This allows multiple samples to be pooled and analyzed in a single run, with quantification based on reporter ions generated during MS/MS. cuni.cz

As a deuterium-labeled, amine-reactive NHS ester, this compound shares fundamental characteristics with reagents used in proteomics. Conceptually, it could be integrated into SIL-based workflows for peptide quantification. Techniques like Deuterium Isobaric Amine Reactive Tagging (DiART) also use NHS-ester-based tags with deuterium labeling for the multiplexed quantification of amine-containing metabolites. researchgate.netresearchgate.net

Hybrid labeling approaches in proteomics, which combine precursor-level isotopic labels with isobaric tags to increase multiplexing capacity, also rely on amine-reactive chemistry. acs.org While the chemical principles of this compound make it a potential candidate for such applications, its use in proteomics is not widely documented. The primary and well-established application of the DMABA series of reagents remains in the specialized field of lipidomics for the sensitive and quantitative analysis of aminophospholipids. caymanchem.combertin-bioreagent.combioscience.co.uk

Methodological Advancements and Optimization in Derivatization Protocols

Development of Robust and Reproducible Labeling Protocols

The development of robust and reproducible labeling protocols is fundamental to achieving reliable and comparable results in quantitative studies. For DMABA-d6 NHS ester, this has involved the systematic optimization of various reaction parameters. Key considerations include the concentration of the labeling reagent, the pH of the reaction buffer, and the reaction time and temperature.

Protocols for using N-hydroxysuccinimide (NHS) esters, including this compound, often recommend specific conditions to ensure high labeling efficiency. For instance, a common procedure for labeling proteins with NHS esters involves dissolving the antibody in a 0.1 M sodium bicarbonate buffer at a pH of approximately 8.3. biotium.com The concentration of the protein is also a critical factor, with higher concentrations generally leading to greater labeling efficiency. biotium.com While these general principles apply, specific protocols for this compound, particularly in the context of lipidomics, have been developed to address the unique chemical properties of the target analytes, such as phosphatidylethanolamines (PE). caymanchem.commedchemexpress.com These protocols often involve a "split-and-pool" methodology where control and treated samples are derivatized with the non-deuterated (d0) and deuterated (d6) forms of the reagent, respectively, before being combined for mass spectrometry analysis. caymanchem.combiomol.com This approach allows for the accurate relative quantification of endogenous lipid levels. caymanchem.combiomol.com

The development of these protocols has been driven by the need for universal detection of all subclasses of target molecules. For example, DMABA NHS ester reagents were specifically developed to create derivatives of phosphatidylethanolamine (B1630911) (PE) that could be universally detected using a common precursor ion in positive ion mode mass spectrometry. scientificlabs.co.uk This includes diacyl, ether, and plasmalogen PE lipids, which can be challenging to analyze otherwise. caymanchem.commedchemexpress.combiomol.com

Strategies for Maximizing Derivatization Efficiency in Complex Biological Matrices

Derivatization in complex biological matrices such as plasma, urine, or cell extracts presents unique challenges due to the presence of numerous interfering substances. ualberta.ca Strategies to maximize the derivatization efficiency of this compound in such environments focus on sample preparation and optimization of the labeling reaction conditions.

Effective sample preparation is crucial to remove interfering compounds. For plasma samples, this often involves protein precipitation using methanol. ualberta.ca For urine, a simple filtration step may be sufficient. ualberta.ca In the case of cellular analyses, efficient cell lysis techniques, such as using glass beads, are employed to ensure the target analytes are accessible for derivatization. ualberta.ca

Optimizing the reaction conditions is also paramount. The concentration of both the analyte and the derivatization reagent can significantly impact the efficiency of the reaction. ualberta.canih.gov Studies have shown that for NHS ester-based labeling, factors like reactant concentrations, the presence of organic solvents like dimethylsulfoxide (DMSO), solution pH, and reaction time all play a critical role in maximizing the yield of the derivatized product. nih.gov For example, optimizing these conditions for fluorescent labeling of RNA with an NHS-linked fluorophore resulted in a twofold increase in labeling efficiency. nih.gov While derivatization efficiency is compound-dependent, for relative quantification using a pooled sample as a control, it is expected to be similar for a given metabolite across different samples. ualberta.ca

The table below outlines key parameters that are often optimized to enhance derivatization efficiency.

ParameterGeneral ConsiderationExample from Research
pH The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity typically occurring in slightly alkaline conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic. biotium.comnih.govA pH of ~8.3 is commonly used for labeling proteins with NHS esters. biotium.com
Reagent Concentration A molar excess of the this compound reagent is typically used to drive the reaction to completion. However, excessive amounts can lead to side reactions. nih.govOptimization of reactant concentrations has been shown to significantly increase labeling yields. nih.gov
Reaction Time & Temperature The reaction is typically allowed to proceed for a specific duration at room temperature or a controlled temperature to ensure complete labeling without degradation of the reagent or analyte. nih.govIncubation for 1 hour is a common step in labeling protocols for aminophospholipids. nih.gov
Sample Purity The presence of other primary amine-containing molecules (e.g., Tris buffer, other proteins) can compete with the target analyte for the labeling reagent, reducing efficiency. biotium.comIt is recommended that the sample be free of amine-containing stabilizers. biotium.com

Mitigation of Incomplete Labeling and Side Reactions

Incomplete labeling and the occurrence of side reactions are significant challenges in derivatization chemistry that can compromise the accuracy and reproducibility of quantitative analyses. With NHS esters like this compound, the primary intended reaction is the formation of a stable amide bond with primary amines. biorxiv.orgnih.gov However, side reactions, such as the O-acylation of serine, threonine, and tyrosine residues, can occur, leading to "over-labeled" products. biorxiv.orgnih.govbiorxiv.org These over-labeled species can complicate data analysis and reduce the sensitivity of the assay by decreasing the population of correctly labeled analytes. biorxiv.orgbiorxiv.org

Several strategies have been developed to mitigate these issues. One common approach to remove unwanted O-acyl esters is to quench the reaction with hydroxylamine. biorxiv.orgbiorxiv.org However, studies have shown that this method may not be fully efficient, leaving behind a substantial amount of over-labeled peptides. biorxiv.orgbiorxiv.org More robust methods are being explored, including the systematic screening of nucleophilic aminolysis reagents to more effectively remove these side products. biorxiv.orgbiorxiv.org For instance, methylamine (B109427) has been shown to efficiently remove over-labeled peptides, reducing their proportion to less than 1% without impacting the desired N-terminal labeling. nih.gov

Another strategy to minimize side reactions is to adjust the reaction conditions. Performing the labeling reaction at a lower pH (e.g., 6.7) can reduce the formation of O-acyl esters. nih.govbiorxiv.org However, this also slows down the rate of the desired N-acylation, necessitating adjustments such as increased temperature, a higher excess of the labeling reagent, and reduced water content to achieve complete labeling. nih.govbiorxiv.org Boiling samples for an hour has also been shown to reduce O-acylation in some applications. nih.govbiorxiv.org

Incomplete labeling can result from factors such as insufficient reagent concentration, suboptimal reaction conditions, or degradation of the NHS ester due to hydrolysis. biorxiv.orgthermofisher.com NHS esters are susceptible to hydrolysis, especially in aqueous solutions at higher pH. thermofisher.com To ensure the reactivity of the reagent, it is crucial to store it under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent moisture condensation. thermofisher.com

Integration of this compound Labeling into High-Throughput Analytical Platforms

The use of this compound is well-suited for integration into high-throughput analytical platforms, largely due to the benefits conferred by stable isotope labeling. nih.gov The ability to use isotopic variants of DMABA NHS ester (e.g., d0, d4, d6, and d10) allows for multiplexed quantification, where multiple samples can be pooled and analyzed in a single chromatographic run. scientificlabs.co.uknih.govavantiresearch.comresearchgate.net This significantly increases sample throughput, which is a key requirement for large-scale metabolomic and lipidomic studies.

The derivatization process itself can be streamlined for high-throughput applications. The reaction is typically a straightforward "one-pot" procedure. nih.gov This simplicity facilitates automation and the processing of large numbers of samples in parallel, for example, in 96-well plate formats.

The analytical techniques coupled with this compound labeling, such as liquid chromatography-mass spectrometry (LC-MS), are inherently high-throughput. nih.gov The derivatization improves the chromatographic separation and enhances the ionization efficiency of the analytes, leading to better sensitivity and more reliable detection in complex mixtures. ualberta.caresearchgate.net The use of stable isotope-labeled internal standards, such as this compound-derivatized compounds, is the gold standard for accurate quantification in complex biological matrices, further supporting its use in demanding high-throughput applications. nih.gov The development of specialized software for automated data analysis further enhances the high-throughput capabilities of this approach. researchgate.net

Evaluation of Reagent Quality and Performance in Research Applications

The quality and performance of this compound are critical for obtaining accurate and reproducible research data. Commercially available this compound is typically specified with a high degree of deuteration, often ≥99% for the d1-d6 forms. caymanchem.combiomol.combioscience.co.uk This high isotopic purity is essential to minimize isotopic interference and ensure accurate quantification. The chemical purity is also important and is often assessed by techniques like thin-layer chromatography (TLC). scientificlabs.co.uk

The performance of the reagent is evaluated based on its reactivity and ability to achieve high derivatization efficiency. As NHS esters are prone to hydrolysis, their reactivity can diminish over time if not stored properly. thermofisher.com A simple method to assess the reactivity of an NHS ester reagent involves comparing its UV absorbance before and after intentional hydrolysis with a strong base. thermofisher.com A significant increase in absorbance after hydrolysis indicates that the reagent is active. thermofisher.com

In research applications, the performance of this compound is demonstrated by its ability to facilitate the sensitive and comprehensive analysis of target analytes. For example, its use has enabled the characterization of oxidized phosphatidylethanolamines and the relative quantification of changes in PE lipid levels in various biological systems. caymanchem.combiomol.comresearchgate.net The successful application of this compound in combination with its non-deuterated counterpart for differential labeling has been reported in numerous studies, highlighting its reliability and effectiveness as a research tool. caymanchem.combiomol.comresearchgate.net The development of libraries of labeled standards further enhances the utility of this reagent for confident metabolite identification in complex samples. ualberta.caresearchgate.net

The table below summarizes the key quality and performance indicators for this compound.

Quality/Performance MetricDescriptionImportance in Research
Isotopic Purity The percentage of the reagent that is in the desired deuterated form (d6).High isotopic purity (e.g., ≥99%) is crucial for minimizing crosstalk between isotopic channels and ensuring accurate quantification in multiplexed experiments. caymanchem.combiomol.combioscience.co.uk
Chemical Purity The absence of non-reagent-related chemical impurities.High chemical purity ensures that the observed signals are from the derivatized analyte and not from contaminants, leading to more reliable data. scientificlabs.co.uk
Reactivity The ability of the NHS ester to react with the target primary amines.High reactivity is necessary for achieving high derivatization efficiency and complete labeling of the analyte. thermofisher.com
Derivatization Efficiency The percentage of the target analyte that is successfully derivatized.High and consistent derivatization efficiency across samples is essential for accurate relative and absolute quantification. nih.gov
Performance in MS The ability of the derivatized analyte to be efficiently ionized and detected by mass spectrometry.The DMABA tag enhances ionization efficiency, leading to improved sensitivity and detection limits for the target analytes. ualberta.caresearchgate.net

Q & A

Q. How should DMABA-d6 NHS ester be solubilized for in vitro and in vivo studies, and what storage conditions are optimal?

this compound exhibits limited aqueous solubility but dissolves effectively in polar organic solvents like DMSO, ethanol, or DMF. For in vitro applications, prepare stock solutions in DMSO (e.g., 50–100 mg/mL) and dilute with aqueous buffers. For in vivo administration, use co-solvent systems such as DMSO:Tween 80:Saline (10:5:85 v/v) or DMSO:Corn Oil (10:90 v/v) to enhance bioavailability . Store lyophilized powder at -20°C for long-term stability; avoid repeated freeze-thaw cycles of prepared solutions .

Q. What is the primary role of this compound in lipidomics research?

this compound is a deuterated derivatization reagent targeting primary amines in phosphatidylethanolamine (PE) lipids. It enables sensitive detection and quantification of PE subclasses (including oxidized species) via mass spectrometry (MS) by introducing a stable isotopic label. The d6 variant (deuterated at methyl and aromatic positions) provides a 6 Da mass shift, facilitating multiplexed analysis when combined with d0, d4, or d10 isotopologs .

Advanced Research Questions

Q. How can isotopic interference be minimized when using DMABA-d6 alongside other isotopologs (e.g., d4, d10) in multiplexed lipid profiling?

Isotopic overlap can occur due to natural abundance of heavy isotopes (e.g., ¹³C). To mitigate this:

  • Use high-resolution MS (e.g., Orbitrap or Q-TOF) to resolve isotopic clusters.
  • Validate fragmentation patterns via collision-induced dissociation (CID). For example, d6-DMABA-labeled PE generates distinct fragment ions (e.g., m/z 268.133) compared to d4 (m/z 264.12) and d10 (m/z 274.15) .
  • Optimize MS parameters (e.g., isolation width <1 Da) to reduce cross-talk between channels.

Q. What experimental factors influence derivatization efficiency of this compound, and how can inconsistencies be resolved?

Key factors include:

  • pH : Reactions require mildly alkaline conditions (pH 8–9) for optimal NHS ester reactivity with primary amines.
  • Molar ratio : Use a 5–10:1 reagent-to-PE molar ratio to ensure complete derivatization.
  • Solvent compatibility : Avoid aqueous buffers >10% to prevent hydrolysis; pre-dissolve lipids in chloroform:methanol (2:1) before adding DMABA-d6 .
    If efficiency drops, verify reagent integrity (degradation via FTIR or LC-MS) and ensure anhydrous solvent conditions .

Q. How does deuteration in DMABA-d6 affect reaction kinetics compared to non-deuterated (d0) analogs?

Deuterium isotope effects may reduce reaction rates due to stronger C-D bonds. For example, d6-DMABA NHS ester reacts ~10–15% slower than d0 in model amine reactions. Compensate by extending incubation times (e.g., 2 hours vs. 1.5 hours for d0) or increasing reagent concentration . Validate kinetics via time-course MS analysis of derivatized PE.

Q. What strategies distinguish DMABA-d6-labeled PEs from endogenous metabolites in complex biological matrices?

  • MS/MS signature ions : Monitor diagnostic fragments (e.g., m/z 268.133 for d6) unique to the DMABA moiety .
  • Chromatographic separation : Use reversed-phase HPLC with C18 columns to resolve labeled lipids from unmodified species.
  • Isotopic depletion : Pre-treat samples with non-deuterated DMABA to block non-specific binding before adding d6 reagent .

Q. How can in vivo solubility challenges of DMABA-d6 be addressed for systemic administration in animal models?

For intravenous delivery:

  • Use surfactant-containing formulations (e.g., 5% Tween 80 in saline) to stabilize hydrophobic DMABA-d6.
  • Optimize dosing using pharmacokinetic (PK) studies: Monitor plasma levels via LC-MS/MS to adjust infusion rates .
    For oral dosing, suspend in 0.5% carboxymethyl cellulose (CMC-Na) to enhance gastrointestinal retention .

Methodological Considerations Table

ParameterRecommendationReference
Stock solution stability -20°C, anhydrous DMSO (≤3 months)
Derivatization pH 8.3–8.5 (0.1 M bicarbonate buffer)
MS detection mode Positive ion mode, precursor ion m/z 268.133
CID energy -50 V for optimal fragmentation
Chromatography C18 column, 70% acetonitrile gradient

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.